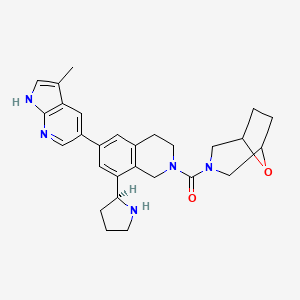
Hpk1-IN-41
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hematopoietic progenitor kinase 1 inhibitor 41 (Hpk1-IN-41) is a small molecule inhibitor targeting hematopoietic progenitor kinase 1. Hematopoietic progenitor kinase 1 is an intracellular protein kinase that negatively regulates T cell signaling and proliferation. By inhibiting hematopoietic progenitor kinase 1, this compound enhances T cell activation and cytokine production, making it a promising candidate for immuno-oncology therapies .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Hpk1-IN-41 involves multiple steps, including the formation of a fused ring substituted six-membered heterocyclic compound. The synthetic route typically involves the use of various reagents and catalysts under controlled conditions to achieve the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency .
Análisis De Reacciones Químicas
Types of Reactions
Hpk1-IN-41 undergoes several types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from the reactions involving this compound depend on the specific reaction conditions and reagents used. These products are typically characterized using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm their structure and purity .
Aplicaciones Científicas De Investigación
Hpk1-IN-41 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of hematopoietic progenitor kinase 1 in various biochemical pathways.
Biology: Investigated for its effects on T cell activation and cytokine production.
Medicine: Explored as a potential therapeutic agent for cancer immunotherapy by enhancing anti-tumor immune responses.
Industry: Utilized in the development of new immuno-oncology drugs and therapies
Mecanismo De Acción
Hpk1-IN-41 exerts its effects by inhibiting the activity of hematopoietic progenitor kinase 1. Upon T cell receptor activation, hematopoietic progenitor kinase 1 phosphorylates the adaptor protein SLP76, recruiting the negative regulator 14-3-3 and targeting components of the T cell receptor signaling complex for degradation. By inhibiting hematopoietic progenitor kinase 1, this compound prevents this negative regulation, leading to enhanced T cell activation and cytokine production .
Comparación Con Compuestos Similares
Similar Compounds
Compound 1: A highly potent inhibitor of hematopoietic progenitor kinase 1 with similar effects on T cell activation.
Compound K: Another selective hematopoietic progenitor kinase 1 inhibitor with promising anti-tumor efficacy.
ISM9182A: A novel hematopoietic progenitor kinase 1 inhibitor with immune modulatory activity.
Uniqueness of Hpk1-IN-41
This compound stands out due to its high potency and selectivity in inhibiting hematopoietic progenitor kinase 1. It has demonstrated significant efficacy in enhancing T cell activation and cytokine production, making it a valuable tool for immuno-oncology research and potential therapeutic applications .
Propiedades
Fórmula molecular |
C28H33N5O2 |
|---|---|
Peso molecular |
471.6 g/mol |
Nombre IUPAC |
[6-(3-methyl-1H-pyrrolo[2,3-b]pyridin-5-yl)-8-[(2S)-pyrrolidin-2-yl]-3,4-dihydro-1H-isoquinolin-2-yl]-(8-oxa-3-azabicyclo[3.2.1]octan-3-yl)methanone |
InChI |
InChI=1S/C28H33N5O2/c1-17-12-30-27-23(17)11-20(13-31-27)19-9-18-6-8-32(16-25(18)24(10-19)26-3-2-7-29-26)28(34)33-14-21-4-5-22(15-33)35-21/h9-13,21-22,26,29H,2-8,14-16H2,1H3,(H,30,31)/t21?,22?,26-/m0/s1 |
Clave InChI |
XZWXPIVFXBEBHR-LUFKIMSYSA-N |
SMILES isomérico |
CC1=CNC2=C1C=C(C=N2)C3=CC4=C(CN(CC4)C(=O)N5CC6CCC(C5)O6)C(=C3)[C@@H]7CCCN7 |
SMILES canónico |
CC1=CNC2=C1C=C(C=N2)C3=CC4=C(CN(CC4)C(=O)N5CC6CCC(C5)O6)C(=C3)C7CCCN7 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















